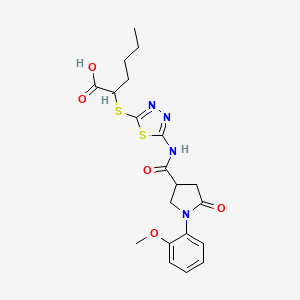
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel heterocyclic compounds, including those derived from benzodifuranyl and thiadiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant cyclooxygenase inhibition and had analgesic and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant activities have been a focal point in the development of novel compounds, with several derivatives showing potent antioxidant properties. For instance, certain synthesized compounds exhibited antioxidant activity superior to known antioxidants like ascorbic acid, indicating their potential use as antioxidant agents in various applications (Tumosienė et al., 2019).
The antimicrobial properties of newly synthesized compounds have also been explored, with several showing significant activity against a range of microbial strains. This suggests their potential utility in developing new antimicrobial agents, particularly in the face of rising antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis Techniques
- Advanced synthesis techniques have been employed to create novel compounds with specific functionalities. For example, microwave-assisted synthesis has facilitated the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, highlighting the role of innovative synthesis methods in expanding the chemical space for drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Potential Therapeutic Applications
- The exploration of new compounds for their potential therapeutic applications has been a key focus. For instance, the synthesis and evaluation of compounds for antinociceptive (pain-relieving) activity demonstrate the ongoing search for more effective and safer analgesic drugs. This research direction underscores the potential of novel chemical entities in addressing unmet medical needs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Eigenschaften
IUPAC Name |
2-[[5-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-3-4-9-15(18(27)28)30-20-23-22-19(31-20)21-17(26)12-10-16(25)24(11-12)13-7-5-6-8-14(13)29-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,27,28)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMBNKKXYPHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

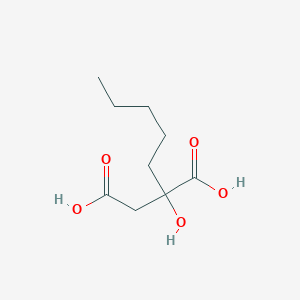
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
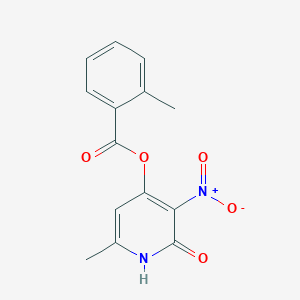
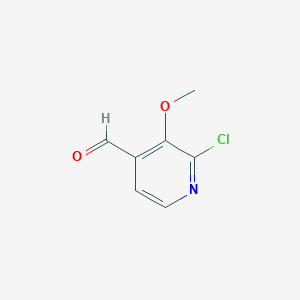
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)
![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2690099.png)

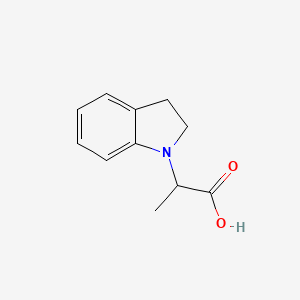
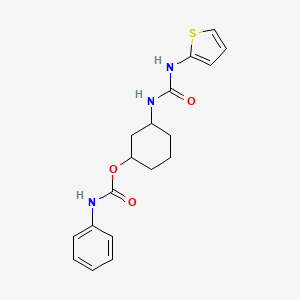
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)